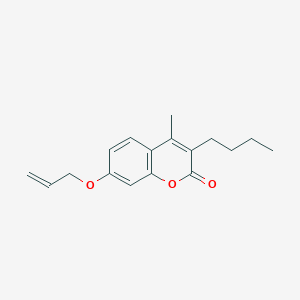![molecular formula C40H22F6N6O4S2 B11519278 2,2'-{Benzene-1,4-diylbis[(2,5-dioxopyrrolidine-1,3-diyl)sulfanediyl]}bis[6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile]](/img/structure/B11519278.png)
2,2'-{Benzene-1,4-diylbis[(2,5-dioxopyrrolidine-1,3-diyl)sulfanediyl]}bis[6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[4-(3-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE is a complex organic compound featuring multiple functional groups, including cyano, phenyl, trifluoromethyl, pyridine, and dioxopyrrolidinyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[4-(3-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. The key steps include:
Formation of the pyridine core: This can be achieved through a condensation reaction involving appropriate starting materials such as 3-cyano-6-phenyl-4-(trifluoromethyl)pyridine.
Introduction of the dioxopyrrolidinyl groups: This step involves the reaction of the pyridine core with suitable reagents to form the dioxopyrrolidinyl moieties.
Sulfur incorporation:
Final assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reactions: Ensuring that the reactions can be performed on a large scale without significant loss of yield or purity.
Optimization of reaction conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize efficiency.
Purification processes: Implementing methods such as recrystallization, chromatography, or distillation to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-({1-[4-(3-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl or pyridine rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, organometallic reagents.
Major Products
Sulfoxides and sulfones: Formed from oxidation reactions.
Amines: Resulting from the reduction of the cyano group.
Substituted derivatives: Various substituted phenyl or pyridine derivatives depending on the reagents used.
Scientific Research Applications
2-({1-[4-(3-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its complex structure and multiple functional groups.
Materials Science: Possible applications in the development of advanced materials with unique properties.
Organic Synthesis: Utilized as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Cyano-6-phenyl-4-(trifluoromethyl)pyridine: Shares the pyridine core and trifluoromethyl group.
2,5-Dioxopyrrolidin-1-yl derivatives: Similar structural motifs involving the dioxopyrrolidinyl group.
Uniqueness
2-({1-[4-(3-{[3-CYANO-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}-2,5-DIOXOPYRROLIDIN-1-YL)PHENYL]-2,5-DIOXOPYRROLIDIN-3-YL}SULFANYL)-6-PHENYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE is unique due to the combination of its functional groups, which provide a wide range of chemical reactivity and potential applications. The presence of both cyano and trifluoromethyl groups enhances its chemical stability and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C40H22F6N6O4S2 |
|---|---|
Molecular Weight |
828.8 g/mol |
IUPAC Name |
2-[1-[4-[3-[3-cyano-6-phenyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-2,5-dioxopyrrolidin-1-yl]phenyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C40H22F6N6O4S2/c41-39(42,43)27-15-29(21-7-3-1-4-8-21)49-35(25(27)19-47)57-31-17-33(53)51(37(31)55)23-11-13-24(14-12-23)52-34(54)18-32(38(52)56)58-36-26(20-48)28(40(44,45)46)16-30(50-36)22-9-5-2-6-10-22/h1-16,31-32H,17-18H2 |
InChI Key |
INMULCJOFCFBLK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)N3C(=O)CC(C3=O)SC4=C(C(=CC(=N4)C5=CC=CC=C5)C(F)(F)F)C#N)SC6=C(C(=CC(=N6)C7=CC=CC=C7)C(F)(F)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-3-(2,5-dimethyl-1H-pyrrol-1-yl)benzohydrazide](/img/structure/B11519199.png)
![ethyl 2-[(acetylamino)methyl]-6-bromo-1-(2-bromoethyl)-5-methoxy-1H-indole-3-carboxylate](/img/structure/B11519200.png)
![2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B11519204.png)
![2-Amino-1-(2-chloro-4-nitrophenyl)-4-[4-(diethylamino)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11519206.png)
![N-[2-(4-tert-butylphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B11519209.png)
![5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11519222.png)

![6-Amino-2-phenyl-benzo[d][1,3]oxazin-4-one](/img/structure/B11519249.png)
![3-chloro-N-(2-chloro-4-nitrophenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11519250.png)
![1-[5-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-1-(4-chlorophenyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11519257.png)
![2-{[2-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-oxoethyl]sulfanyl}-6-hydroxy-5-[3-(trimethylsilyl)propyl]-3,4-dihydropyrimidin-4-one](/img/structure/B11519261.png)
![5-[3-(benzyloxy)phenyl]-3-phenyl-2-thioxo-2,3,5,6-tetrahydro[1,3]thiazolo[4,5-d]pyrimidin-7(4H)-one](/img/structure/B11519266.png)
![2-(3,4-dimethoxyphenyl)-5-iodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B11519268.png)
![2-{2-methoxy-4-[(Z)-(3-oxo-1-benzothiophen-2(3H)-ylidene)methyl]phenoxy}-5-nitrobenzonitrile](/img/structure/B11519281.png)
